molecular formula C24H18ClN5O4 B12049685 3-{2-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide

3-{2-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B12049685
M. Wt: 475.9 g/mol
InChI Key: LUKANNJFJHUSTR-VULFUBBASA-N
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Description

3-{2-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound with a molecular formula of C28H21ClN4O3. This compound is known for its unique structural features, which include a pyrazole ring, a chlorobenzyl group, and a nitrophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-{2-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-{2-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{2-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to specific enzymes: Inhibiting their activity and affecting various biochemical pathways.

    Interact with cellular receptors: Modulating signal transduction pathways and influencing cellular responses.

    Induce oxidative stress: Leading to cell damage and apoptosis in certain cell types.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{2-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H18ClN5O4

Molecular Weight

475.9 g/mol

IUPAC Name

3-[2-[(2-chlorophenyl)methoxy]phenyl]-N-[(E)-(3-nitrophenyl)methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C24H18ClN5O4/c25-20-10-3-1-7-17(20)15-34-23-11-4-2-9-19(23)21-13-22(28-27-21)24(31)29-26-14-16-6-5-8-18(12-16)30(32)33/h1-14H,15H2,(H,27,28)(H,29,31)/b26-14+

InChI Key

LUKANNJFJHUSTR-VULFUBBASA-N

Isomeric SMILES

C1=CC=C(C(=C1)COC2=CC=CC=C2C3=NNC(=C3)C(=O)N/N=C/C4=CC(=CC=C4)[N+](=O)[O-])Cl

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=CC=C2C3=NNC(=C3)C(=O)NN=CC4=CC(=CC=C4)[N+](=O)[O-])Cl

Origin of Product

United States

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